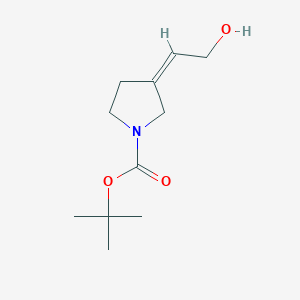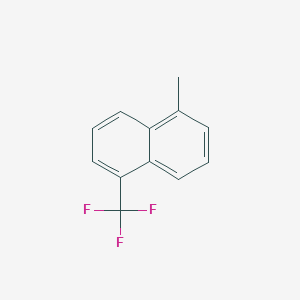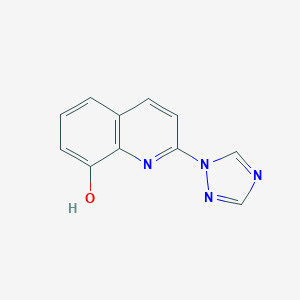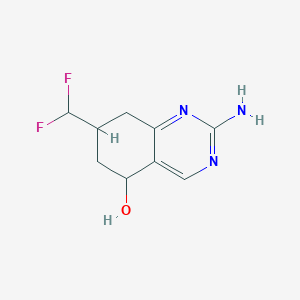![molecular formula C12H22O3 B11890073 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol CAS No. 4994-41-6](/img/structure/B11890073.png)
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is a chemical compound with the molecular formula C₁₂H₂₂O₃. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. This structural motif is often found in natural products and pharmaceuticals, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol typically involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal. One common method is the condensation of cyclohexanone with 1,4-butanediol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including biolubricants and polymers.
Mecanismo De Acción
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol depends on its specific application. In general, the compound’s spirocyclic structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the hydroxyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with an additional nitrogen atom in the ring structure.
Uniqueness
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is unique due to its specific combination of a spirocyclic acetal and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
4994-41-6 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
4-(1,4-dioxaspiro[4.5]decan-3-yl)butan-1-ol |
InChI |
InChI=1S/C12H22O3/c13-9-5-2-6-11-10-14-12(15-11)7-3-1-4-8-12/h11,13H,1-10H2 |
Clave InChI |
GTFRYSCHXNMOQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OCC(O2)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)

![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)






![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)
